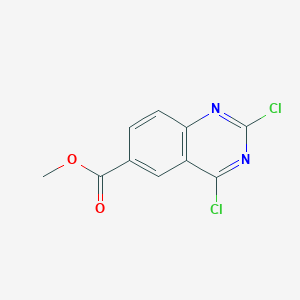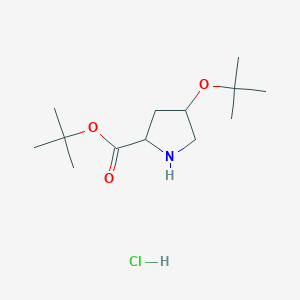
O-tert-Butyl-L-trans-4-hydroxyproline tert-butyl ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of H-Hyp(tBu)-OtBu hydrochloride involves the protection of the hydroxyl group of hydroxyproline with a tert-butyl group (tBu) and the esterification of the carboxyl group with another tert-butyl group . The reaction typically occurs under mild conditions using reagents such as tert-butyl alcohol and hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
H-Hyp(tBu)-OtBu hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
科学的研究の応用
H-Hyp(tBu)-OtBu hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for synthesizing more complex molecules . In biology, it is used to study the structure and function of proteins and peptides . Additionally, it is used in industrial applications for the production of various chemical products .
作用機序
The mechanism of action of H-Hyp(tBu)-OtBu hydrochloride involves its interaction with specific molecular targets and pathways. As a proline derivative, it can influence protein folding and stability by interacting with peptide bonds and other functional groups in proteins . This interaction can affect the biological activity of proteins and peptides, making it useful in various biochemical and pharmacological studies .
類似化合物との比較
H-Hyp(tBu)-OtBu hydrochloride can be compared with other similar compounds such as:
Fmoc-Hyp-OH: Another proline derivative used in peptide synthesis.
H-tBu-Gly-OtBu hydrochloride: A glycine derivative with similar protective groups.
H-Ser-OtBu hydrochloride: A serine derivative with tert-butyl protection. The uniqueness of H-Hyp(tBu)-OtBu hydrochloride lies in its specific structure and functional groups, which provide distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C13H26ClNO3 |
|---|---|
分子量 |
279.80 g/mol |
IUPAC名 |
tert-butyl 4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H25NO3.ClH/c1-12(2,3)16-9-7-10(14-8-9)11(15)17-13(4,5)6;/h9-10,14H,7-8H2,1-6H3;1H |
InChIキー |
SSNWMVRXDJPQAN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1CC(NC1)C(=O)OC(C)(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}-2-phenoxyacetamide](/img/structure/B13390673.png)
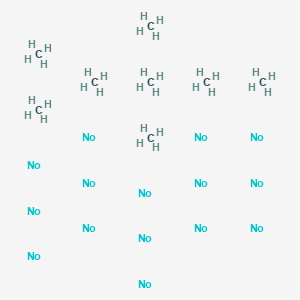
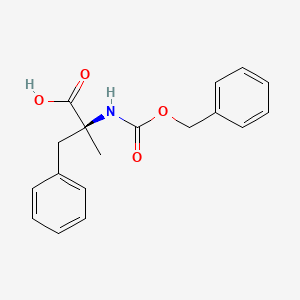
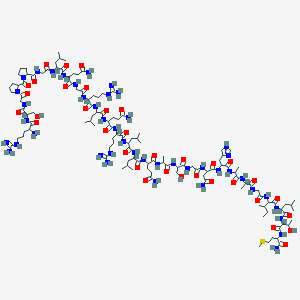
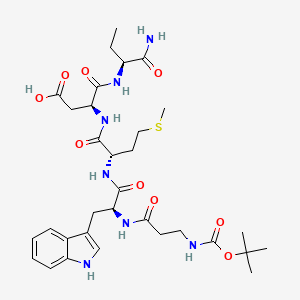
![1-[6-(3-Nitrophenyl)imidazo[2,1-b]thiazol-5-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13390704.png)
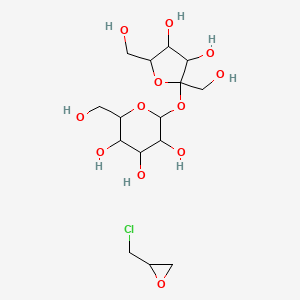
![N-[5-[4-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13390713.png)
![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-(3-aminopyrrolidin-1-yl)methanone;dihydrochloride](/img/structure/B13390718.png)
![disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13390720.png)
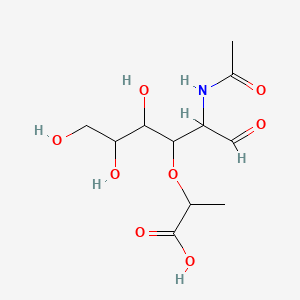
![3-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13390743.png)
